2-Formylisoindoline-5-carboxylic acid
Description
2-Formylisoindoline-5-carboxylic acid is a bicyclic heteroaromatic compound featuring an isoindoline core substituted with a formyl (-CHO) group at the 2-position and a carboxylic acid (-COOH) group at the 5-position. This structure combines electrophilic (formyl) and acidic (carboxylic) functionalities, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-formyl-1,3-dihydroisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-11-4-8-2-1-7(10(13)14)3-9(8)5-11/h1-3,6H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNSBHUWYILWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C=O)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566545-33-2 | |
| Record name | 2-formyl-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylisoindoline-5-carboxylic acid typically involves the functionalization of the isoindoline ring. One common method is the formylation of isoindoline derivatives using formylating agents such as formic acid or formamide under acidic conditions. The reaction is usually carried out in the presence of a catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the formyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Formylisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the isoindoline ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-Carboxyisoindoline-5-carboxylic acid.
Reduction: 2-Hydroxymethylisoindoline-5-carboxylic acid.
Substitution: Halogenated isoindoline derivatives.
Scientific Research Applications
2-Formylisoindoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and dyes, owing to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 2-formylisoindoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoindoline ring.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues, their substituents, and molecular properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The presence of dioxo groups (e.g., in 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid) increases electrophilicity at the lactam ring, enhancing reactivity in nucleophilic substitutions . In contrast, the formyl group in the target compound offers a reactive aldehyde for condensation reactions .
- Core Heterocycle Differences : Indole-based analogues (e.g., 3-formyl-1H-indole-2-carboxylic acid) exhibit distinct electronic properties due to the indole’s aromaticity and nitrogen lone pair, favoring interactions with biological targets .
Physicochemical Properties
While melting points and solubility data for the target compound are absent in the evidence, analogues provide insights:
- Indole-5-carboxylic acid (CAS 1670-81-1) has a melting point of 208–210°C, suggesting that the formyl substitution in this compound may lower melting points due to reduced crystallinity .
- 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid (CID 707457) has a molecular weight of 219.19 g/mol, comparable to the target compound, indicating similar solubility profiles in polar aprotic solvents .
Biological Activity
2-Formylisoindoline-5-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a carboxylic acid functional group and an isoindoline moiety, which contributes to its unique chemical reactivity and biological interactions. Its chemical formula is C11H9NO3, with a molecular weight of 203.19 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It has been shown to modulate various signaling pathways, potentially influencing cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting a potential role as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. It appears to act through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of this compound was evaluated against clinical isolates of bacteria. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential for therapeutic applications in treating infections.
Case Study 2: Anti-inflammatory Activity
A recent investigation evaluated the anti-inflammatory properties of this compound in a murine model of inflammation. The results indicated a marked reduction in edema and inflammatory markers in treated animals compared to controls, supporting its use as a therapeutic agent for inflammatory diseases.
Toxicological Profile
Preliminary toxicity assessments have indicated that this compound exhibits low toxicity at therapeutic doses. Long-term studies are needed to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
